1-[(3S,4R)-4-Azidooxolan-3-yl]-4-bromopyrazole
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Overview
Description
1-[(3S,4R)-4-Azidooxolan-3-yl]-4-bromopyrazole is a synthetic organic compound characterized by the presence of an azido group attached to an oxolane ring and a bromopyrazole moiety
Preparation Methods
The synthesis of 1-[(3S,4R)-4-Azidooxolan-3-yl]-4-bromopyrazole typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Oxolane Ring: The oxolane ring can be synthesized through a ring-closing metathesis reaction, starting from diallylamine.
Introduction of the Azido Group: The azido group is introduced via nucleophilic substitution, where a suitable leaving group on the oxolane ring is replaced by an azide ion.
Bromination of Pyrazole: The bromopyrazole moiety is prepared by brominating pyrazole using bromine or a bromine-containing reagent under controlled conditions.
Coupling Reaction: The final step involves coupling the azidooxolane intermediate with the bromopyrazole moiety through a suitable coupling reaction, such as a nucleophilic substitution or a palladium-catalyzed cross-coupling reaction.
Industrial production methods may involve optimization of these steps to improve yield, purity, and scalability.
Chemical Reactions Analysis
1-[(3S,4R)-4-Azidooxolan-3-yl]-4-bromopyrazole undergoes various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, forming new carbon-nitrogen bonds.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst or lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the pyrazole ring, using oxidizing agents like potassium permanganate or chromium trioxide.
Coupling Reactions: The bromopyrazole moiety can participate in cross-coupling reactions, such as Suzuki or Heck reactions, to form new carbon-carbon bonds.
Common reagents and conditions used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide or tetrahydrofuran.
Scientific Research Applications
1-[(3S,4R)-4-Azidooxolan-3-yl]-4-bromopyrazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used as a probe in biochemical studies to investigate enzyme mechanisms or protein interactions.
Industry: It may be used in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-[(3S,4R)-4-Azidooxolan-3-yl]-4-bromopyrazole depends on its specific application. In biochemical studies, the azido group can act as a reactive handle for click chemistry, allowing the compound to be conjugated to other molecules. The bromopyrazole moiety may interact with specific enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
1-[(3S,4R)-4-Azidooxolan-3-yl]-4-bromopyrazole can be compared with other azido-substituted oxolane or bromopyrazole compounds:
1-[(3S,4R)-4-Azidooxolan-3-yl]-4-chloropyrazole: Similar structure but with a chlorine atom instead of bromine, which may affect its reactivity and binding properties.
1-[(3S,4R)-4-Azidooxolan-3-yl]-4-iodopyrazole:
1-[(3S,4R)-4-Azidooxolan-3-yl]-4-methylpyrazole: Features a methyl group, which may alter its steric and electronic properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct reactivity and potential for diverse applications.
Properties
IUPAC Name |
1-[(3S,4R)-4-azidooxolan-3-yl]-4-bromopyrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrN5O/c8-5-1-10-13(2-5)7-4-14-3-6(7)11-12-9/h1-2,6-7H,3-4H2/t6-,7+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSBGEKIOKHBLJA-NKWVEPMBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CO1)N2C=C(C=N2)Br)N=[N+]=[N-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@@H](CO1)N2C=C(C=N2)Br)N=[N+]=[N-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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